(6R,8AS)-octahydroindolizin-6-ol
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Overview
Description
(6R,8AS)-octahydroindolizin-6-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8AS)-octahydroindolizin-6-ol typically involves the reduction of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Another approach involves the reduction of indolizine using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6R,8AS)-octahydroindolizin-6-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(6R,8AS)-octahydroindolizin-6-ol has several
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(6R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
IMDUSAGUOHPKQK-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H](CN2C1)O |
Canonical SMILES |
C1CC2CCC(CN2C1)O |
Origin of Product |
United States |
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